molecular formula C20H27N3OS B2641046 1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898452-50-1

1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2641046
CAS RN: 898452-50-1
M. Wt: 357.52
InChI Key: SFNRMLMCSRIKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H27N3OS and its molecular weight is 357.52. The purity is usually 95%.
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Scientific Research Applications

Molecular Devices and Complexation Studies

Research into similar compounds has explored their potential in forming molecular devices through complexation with cyclodextrin, demonstrating the ability of these compounds to undergo photoisomerization and occupy cyclodextrin components in various states. This suggests applications in developing molecular switches and devices utilizing the unique structural and electronic properties of such compounds (Lock et al., 2004).

Pharmacological Receptor Studies

Compounds with a similar structural framework have been evaluated for their affinity and antagonistic properties against specific receptors, such as the Transient Receptor Potential Vanilloid-1 (TRPV1), indicating potential applications in studying receptor-ligand interactions and the development of therapeutic agents targeting these receptors (Bianchi et al., 2007).

Organic Synthesis and Catalysis

Research has also focused on the use of similar urea compounds in directed lithiation reactions, showcasing their utility in organic synthesis, particularly in the selective functionalization and synthesis of complex organic molecules. This has broad implications for the synthesis of pharmaceuticals and other biologically active compounds (Smith et al., 2013).

Insecticidal Applications

Studies on thiourea derivatives related to the compound of interest have revealed high insecticidal and acaricidal activities, suggesting that similar compounds could be explored for their potential as bioactive agents in agricultural and pest control applications (Knox et al., 1992).

Inhibition Studies

Exploration into flexible urea derivatives for antiacetylcholinesterase activity hints at potential uses in addressing diseases related to cholinergic systems, such as Alzheimer's. The flexibility and substituent variation of these compounds offer insights into optimizing interactions with biological targets (Vidaluc et al., 1995).

properties

IUPAC Name

1-tert-butyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-20(2,3)22-19(24)21-13-17(18-9-6-12-25-18)23-11-10-15-7-4-5-8-16(15)14-23/h4-9,12,17H,10-11,13-14H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNRMLMCSRIKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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